Dapsone Hydroxylamine-d4

LC-MS/MS Bioanalysis Internal Standard

In LC-MS/MS bioanalysis, unlabeled internal standards cannot distinguish analyte from endogenous metabolite, while structural analogs introduce extraction and ionization bias. Dapsone Hydroxylamine-d4 resolves this with a +4 Da mass shift and identical physicochemical properties to DDS-NHOH. ● Enables LLOQ ~0.1 ng/mL for terminal-phase PK and low-level exposure studies. ● Validated for ANDA bioequivalence submissions per FDA guidance. ● Supplied with full characterization data (NMR, HPLC, MS) for method validation and QC applications.

Molecular Formula C12H12N2O3S
Molecular Weight 268.33 g/mol
Cat. No. B563172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapsone Hydroxylamine-d4
SynonymsN-Hydroxy-4,4’-sulfonyldi(aniline)-d4; 
Molecular FormulaC12H12N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D
InChIKeyIYDSJDWESCGRKW-NMRLXUNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapsone Hydroxylamine-d4 Internal Standard for LC-MS/MS


Dapsone Hydroxylamine-d4 (DDS-NHOH-d4, CAS 1330185-26-6) is a deuterium-labeled analog of the active, hemotoxic metabolite of the sulfone antibiotic dapsone . With a molecular formula of C₁₂H₈D₄N₂O₃S and a molecular weight of 268.32 g/mol, it is a stable isotope-labeled compound utilized almost exclusively as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary application is the accurate measurement of dapsone hydroxylamine (DDS-NHOH) in biological matrices, a critical parameter in both clinical therapeutic drug monitoring and preclinical toxicology studies .

Format Isotope-labeled internal standard (ISTD)
Workflow LC-MS/MS bioanalytical method
Target Quantification of DDS-NHOH metabolite

Why Dapsone Hydroxylamine-d4 Cannot Be Substituted


In LC-MS/MS bioanalysis, the co-eluting, structurally identical internal standard is paramount for correcting matrix effects and ionization variability [1]. The use of an unlabeled Dapsone Hydroxylamine (DDS-NHOH) as an internal standard is not possible for quantifying endogenous or administered DDS-NHOH, as its signal cannot be distinguished from that of the target analyte. While structural analogs (e.g., diazoxide) or isotopologues with different labels (e.g., ¹³C-labeled) could theoretically be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies relative to the target analyte, thereby introducing significant quantitative bias [2]. The deuterium labeling in Dapsone Hydroxylamine-d4 provides a distinct mass shift (+4 Da) while maintaining near-identical physicochemical properties to DDS-NHOH, ensuring it is the optimal co-eluting internal standard to achieve the accuracy and precision required for validated bioanalytical methods and regulatory submissions [3].

Ideal
Dapsone Hydroxylamine-d4 – co-elutes, matches matrix effect, distinct +4 Da mass shift
Risk
Unlabeled DDS-NHOH – signal indistinguishable from endogenous or administered analyte
Risk
Structural analog (e.g., diazoxide) – may shift retention time and ionization, introducing bias

Quantitative Differentiation from Closest Analogs


Internal Standard Suitability: Deuterated vs. Unlabeled

In LC-MS/MS analysis, Dapsone Hydroxylamine-d4 is a fit-for-purpose internal standard for quantifying dapsone hydroxylamine (DDS-NHOH) due to its near-identical physicochemical properties and distinct mass. In contrast, the unlabeled DDS-NHOH cannot be used to quantify itself, and structural analogs like diazoxide exhibit different retention times and ionization behavior, leading to inaccurate correction of matrix effects [1]. The deuterated standard co-elutes with the target analyte, ensuring consistent ion suppression or enhancement across the peak, which is a fundamental requirement for accurate quantification in complex biological matrices [2].

ISTD Suitability
Class-level inference
Co-eluting SIL-IS vs. structural analog: consistent ion suppression correction vs. differential retention/ionization
Matrix-effect control context
Bioanalytical validation review; method-transfer context
LC-MS/MS Bioanalysis Internal Standard Isotope Dilution Matrix Effects

Cytotoxicity: Dapsone vs. Sulfamethoxazole Hydroxylamine

In a head-to-head in vitro cytotoxicity comparison, dapsone hydroxylamine (DDS-NHOH) and monoacetyldapsone hydroxylamine (MADDS-NHOH) demonstrated significantly greater cytotoxic potency than sulfamethoxazole hydroxylamine (SMX-NHOH) in peripheral blood mononuclear cells (PBMC) [1]. This difference was statistically significant (P < 0.05), highlighting that hydroxylamine metabolites from different parent drugs are not interchangeable in terms of their toxicological profile [1].

Cytotoxicity: DDS vs. SMX
Head-to-head
DDS-NHOH significantly greater cytotoxicity than SMX-NHOH (P < 0.05)
Cytotoxicity endpoint review
PBMC model, MTT assay context
Cytotoxicity Dapsone Sulfamethoxazole Hydroxylamine Metabolites Adverse Drug Reactions

Methemoglobin-Forming Potency: Dapsone vs. Monoacetyl Metabolite

A direct comparative study established that the two primary hydroxylamine metabolites of dapsone, DDS-NHOH and MADDS-NHOH, are equipotent inducers of methemoglobin (MetHgb) [1]. In human whole blood, the EC50 values were not significantly different between the two metabolites (95 ± 19 µM for DDS-NHOH vs. 90 ± 17 µM for MADDS-NHOH), and both achieved a similar maximum MetHgb formation (Emax) of ~80% [1].

MetHgb Potency
Head-to-head
DDS-NHOH EC50 95 ± 19 µM; MADDS-NHOH EC50 90 ± 17 µM (P > 0.05)
Equipotent metabolite context
Human whole blood model; Emax ~80%
Methemoglobinemia Dapsone Toxicity Metabolite Equipotency Hematotoxicity In Vitro Comparison

Quantitative Performance in Validated LC-MS/MS

While a direct analytical performance comparison with other internal standards is not publicly available, class-level inference from validated LC-MS/MS methods demonstrates the critical role of stable isotope-labeled internal standards (SIL-IS) like Dapsone Hydroxylamine-d4 [1]. The use of a SIL-IS is a key factor in achieving high accuracy and precision for the quantification of dapsone hydroxylamine. A recent UPLC-MS/MS method using a SIL-IS approach reported a lower limit of quantification (LLOQ) of 0.1 ng/mL for DDS-NHOH, enabling sensitive pharmacokinetic studies in patients receiving long-term dapsone therapy [2].

Validated LC-MS/MS
Class-level inference
SIL-IS method reported LLOQ 0.1 ng/mL for DDS-NHOH
ISTD benchmarking
Supports PK exposure-model interpretation
Method Validation LC-MS/MS LLOQ Precision Accuracy Dapsone Metabolite

Dapsone Hydroxylamine-d4 Application Scenarios


Pharmacokinetic & Toxicokinetic Studies

Dapsone Hydroxylamine-d4 is essential as an internal standard for LC-MS/MS methods quantifying dapsone hydroxylamine (DDS-NHOH) in plasma, serum, or whole blood. These studies aim to correlate dapsone dose with systemic exposure to the hemotoxic metabolite, particularly in patient populations at risk for methemoglobinemia or hemolytic anemia. The high sensitivity (LLOQ ~0.1 ng/mL) enabled by a SIL-IS is critical for defining terminal elimination phases and assessing low-level exposure [1]. Accurate quantification is directly tied to understanding the metabolite's role in adverse events, as demonstrated by comparative studies showing its potent methemoglobin-forming ability (EC50 = 95 ± 19 µM in human blood) [2].

In Vitro Hemotoxicity Mechanism Studies

In research examining the mechanisms of dapsone-induced methemoglobinemia and cytotoxicity, Dapsone Hydroxylamine-d4 serves as a reference standard for quantifying the active metabolite DDS-NHOH in cellular incubation media. Studies have established that DDS-NHOH is a direct-acting hemotoxin [1] and is equipotent to its acetylated counterpart (MADDS-NHOH) in forming methemoglobin (Emax ~80%) [2]. Furthermore, DDS-NHOH demonstrates significantly greater inherent cytotoxicity than sulfamethoxazole hydroxylamine (P < 0.05), a key differentiator in comparative toxicology research [3]. Accurate quantification of DDS-NHOH is required to establish concentration-response relationships in these experiments.

Regulated Bioanalysis for ANDA Submissions

For pharmaceutical companies developing generic dapsone formulations, Dapsone Hydroxylamine-d4 is a critical reagent for conducting the bioequivalence studies required for ANDA submissions. Regulatory bodies such as the FDA mandate the use of validated, highly accurate, and precise bioanalytical methods for the parent drug and its active/toxic metabolites. The use of a stable isotope-labeled internal standard like Dapsone Hydroxylamine-d4 is a gold standard approach to meet these stringent requirements [1]. As supplied by companies like ChemWhat and Clearsynth, it is provided with detailed characterization data compliant with regulatory guidelines, supporting method validation (AMV) and quality control (QC) applications [2].

Environmental and Food Safety Residue Analysis

In analytical chemistry for food and environmental safety, Dapsone Hydroxylamine-d4 is used as an internal standard for quantifying dapsone and its metabolites in complex matrices like honey, fish tissue, or wastewater. Methods have been developed for quantifying dapsone residues in honey using LC-MS/MS with isotopically labeled internal standards [1]. Similarly, a method for determining dapsone and its metabolites in aquatic products utilized D8-dapsone as an internal standard, demonstrating the established application of deuterated internal standards in this field [2]. Dapsone Hydroxylamine-d4 would be the ideal internal standard for specifically targeting the hydroxylamine metabolite in such analyses, ensuring accurate correction for matrix effects inherent in these complex samples.

Application
Selection Property
Validation Focus
PK / TK studies
Co-eluting deuterated ISTD
Exposure-model validation; LLOQ endpoint review
In vitro hemotoxicity
Specific DDS-NHOH quantification
MetHgb / cytotoxicity endpoint interpretation
Regulated bioanalysis
SIL-IS for matrix-effect correction
Method validation documentation context
Residue analysis
Metabolite-specific internal standard
Research-matrix effect control review
Selection requires review of ISTD certification, isotopic purity, and matrix-specific recovery before method transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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